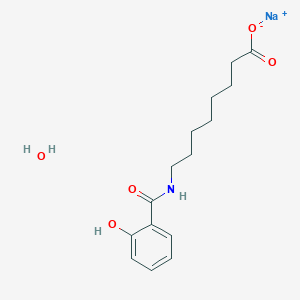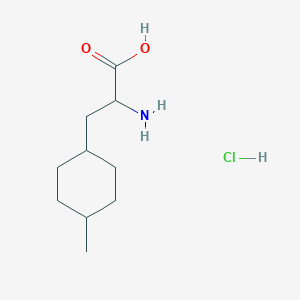
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene is an organic compound characterized by a brominated propene group attached to a methoxy-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzene followed by a Heck reaction with 3-bromopropene. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like triethylamine. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, at elevated temperatures (around 100-120°C) to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, palladium on carbon catalyst, solvents (e.g., ethanol).
Major Products:
Substitution: Corresponding substituted derivatives (e.g., 1-(3-aminoprop-1-en-2-yl)-4-methoxybenzene).
Oxidation: Epoxides, aldehydes.
Reduction: Saturated derivatives (e.g., 1-(3-bromopropyl)-4-methoxybenzene).
Wissenschaftliche Forschungsanwendungen
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the double bond or the methoxy group can be targeted by oxidizing agents, leading to the formation of new functional groups.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene can be compared to other brominated aromatic compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the propene group, making it less reactive in certain types of reactions.
1-(3-Bromoprop-1-en-2-yl)benzene: Lacks the methoxy group, which can influence its reactivity and solubility.
The presence of both the bromine and methoxy groups in this compound makes it a versatile compound with unique reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H11BrO |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
1-(3-bromoprop-1-en-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |
InChI-Schlüssel |
WALHALINXCYLOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)

![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)


